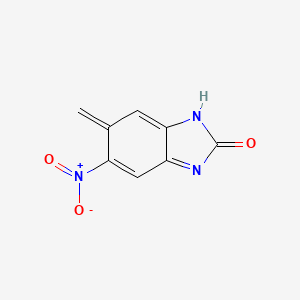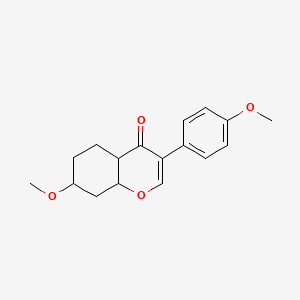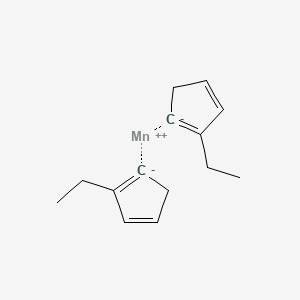
Manganocene, 1,1'-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganocene, 1,1’-diethyl- is an organometallic compound that belongs to the class of metallocenes. It is a derivative of manganocene, where the hydrogen atoms on the cyclopentadienyl rings are replaced by ethyl groups. This compound is known for its unique properties, including its thermochromic behavior and its ability to form various coordination complexes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Manganocene, 1,1’-diethyl- can be synthesized through the reaction of manganese(II) chloride with sodium cyclopentadienide, followed by the introduction of ethyl groups. The general reaction is as follows: [ \text{MnCl}_2 + 2 \text{CpNa} \rightarrow \text{Cp}_2\text{Mn} + 2 \text{NaCl} ] where Cp represents the cyclopentadienyl ligand. The ethylation can be achieved using ethyl halides under appropriate conditions.
Industrial Production Methods
While specific industrial production methods for manganocene, 1,1’-diethyl- are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes the use of large-scale reactors for the initial synthesis and subsequent purification steps to ensure the desired product’s quality and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Manganocene, 1,1’-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese(III) or manganese(IV) species.
Reduction: It can be reduced to form manganese(I) species.
Substitution: The ethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or organolithium compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while substitution reactions can introduce various functional groups onto the cyclopentadienyl rings.
Applications De Recherche Scientifique
Manganocene, 1,1’-diethyl- has several scientific research applications, including:
Chemistry: It is used as a catalyst in polymerization reactions, particularly for the production of high molecular weight polyethylene.
Biology: The compound’s unique properties make it a subject of study in bioinorganic chemistry, particularly in understanding metallocene interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in drug delivery systems.
Industry: It is used in the development of advanced materials, including magnetic materials and nonlinear optical materials.
Mécanisme D'action
The mechanism by which manganocene, 1,1’-diethyl- exerts its effects involves its ability to form coordination complexes with various ligands. The compound’s unique electronic structure allows it to interact with different molecular targets, including enzymes and other proteins. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Manganocene: The parent compound, manganocene, has similar properties but lacks the ethyl groups.
1,1’-Dimethylmanganocene: Another derivative where the hydrogen atoms are replaced by methyl groups.
Ferrocene: A similar metallocene with iron instead of manganese.
Uniqueness
Manganocene, 1,1’-diethyl- is unique due to its ethyl groups, which impart different steric and electronic properties compared to its parent compound and other derivatives. These differences can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H18Mn |
|---|---|
Poids moléculaire |
241.23 g/mol |
Nom IUPAC |
2-ethylcyclopenta-1,3-diene;manganese(2+) |
InChI |
InChI=1S/2C7H9.Mn/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+2 |
Clé InChI |
ZEWCKGZTOUGVJB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


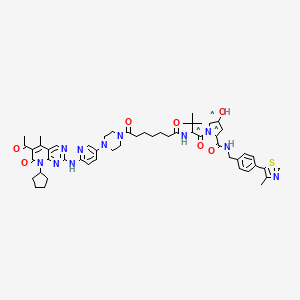
![4-(butylamino)-2-(3-fluorophenyl)-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12350428.png)
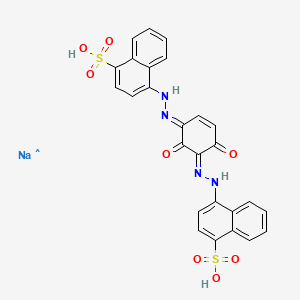
![[1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin-6-ol,5b,6,7,12b,13,14-hexahydro-13-methyl-, (5bR,6S,12bS)-](/img/structure/B12350447.png)
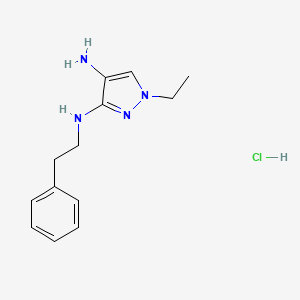
![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12350454.png)
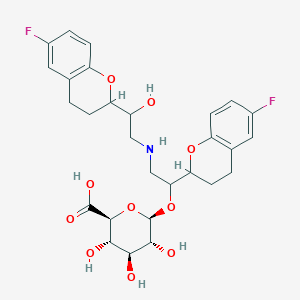

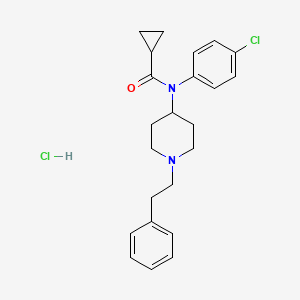

![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one](/img/structure/B12350487.png)
![1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl-](/img/structure/B12350495.png)
